molecular formula C23H22N6O B2751938 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034415-72-8

1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2751938
CAS No.: 2034415-72-8
M. Wt: 398.47
InChI Key: VAZZBHPSWIWHRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound characterized by its unique structure, which includes a benzhydryl group, a pyrazinyl group, and a pyrazolyl group linked through an ethyl urea moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multiple steps:

  • Formation of the Pyrazolyl Intermediate: : The initial step often involves the synthesis of the pyrazolyl intermediate. This can be achieved by reacting pyrazine-2-carboxylic acid with hydrazine hydrate under reflux conditions to form pyrazin-2-yl hydrazine. This intermediate is then cyclized with an appropriate diketone to form the pyrazolyl ring.

  • Attachment of the Benzhydryl Group: : The benzhydryl group can be introduced through a nucleophilic substitution reaction. Benzhydryl chloride is reacted with the pyrazolyl intermediate in the presence of a base such as potassium carbonate to form the benzhydryl-pyrazolyl compound.

  • Formation of the Urea Linkage: : The final step involves the formation of the urea linkage. This is typically achieved by reacting the benzhydryl-pyrazolyl compound with an isocyanate derivative under mild conditions to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzhydryl or pyrazolyl moieties, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The pyrazinyl and pyrazolyl groups may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea
  • 1-benzhydryl-3-(2-(1H-pyrazol-1-yl)ethyl)urea

Uniqueness

1-benzhydryl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is unique due to the presence of both pyrazinyl and pyrazolyl groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. This dual functionality can enhance its potential as a versatile scaffold in drug discovery and development.

Properties

IUPAC Name

1-benzhydryl-3-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O/c30-23(26-14-16-29-15-11-20(28-29)21-17-24-12-13-25-21)27-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-13,15,17,22H,14,16H2,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZZBHPSWIWHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCN3C=CC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.